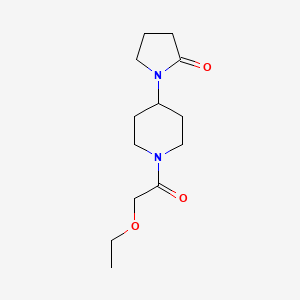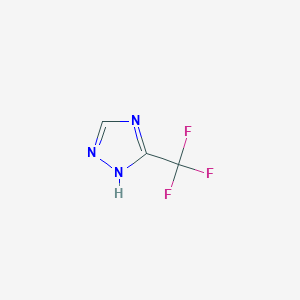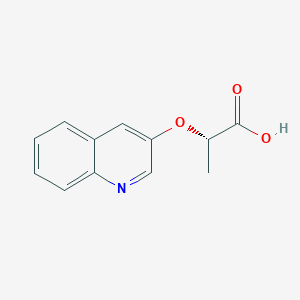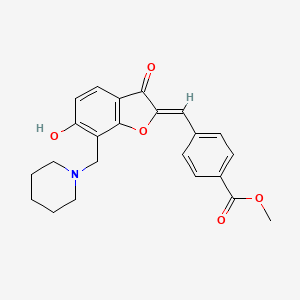
1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one, also known as EAPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of pyrrolidin-2-one and piperidine, and it has been found to have several potential applications in various fields of research. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one is a chemical compound that finds applications in various fields of scientific research, particularly in medicinal chemistry and the synthesis of biologically active molecules. Although the direct references to this specific compound in literature may be limited, insights can be derived from related research on piperidine and pyrrolidine derivatives which are structurally similar or relevant.
Synthesis of Piperidine and Pyrrolidine Derivatives : The development of novel methods for synthesizing piperidine and pyrrolidine derivatives highlights the importance of these compounds in medicinal chemistry. A simple method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with major importance in medicinal chemistry, exemplifies the ongoing efforts to improve the synthetic accessibility of such compounds for further pharmacological exploration (Smaliy et al., 2011).
Antimicrobial and Anticoccidial Properties : Research into the antimicrobial and anticoccidial properties of pyrrolidine derivatives has shown promising results. For instance, a pyrrolidine derivative of a carvotacetone demonstrated activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans, illustrating the potential of these compounds in addressing antibiotic resistance (Masila et al., 2020).
Analgesic and Antiparkinsonian Activities : The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from pyridine precursors has revealed compounds with notable analgesic and antiparkinsonian activities. This research underscores the potential of pyrrolidine and piperidine derivatives in developing new treatments for pain and Parkinson's disease (Amr et al., 2008).
Anticoccidial Agents : Hydroxylated N-alkyl-4-piperidinyl-2,3-diarylpyrrole derivatives have been synthesized and evaluated as potent broad-spectrum anticoccidial agents, demonstrating the utility of piperidine derivatives in veterinary medicine and highlighting the diverse pharmacological applications of these compounds (Liang et al., 2005).
Corrosion Inhibition : The study of piperidine derivatives on the corrosion of iron via quantum chemical and molecular dynamic simulation studies indicates the broader applicability of these compounds beyond biomedical research. The findings suggest that piperidine derivatives can serve as effective corrosion inhibitors, showcasing their versatility in industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
1-[1-(2-ethoxyacetyl)piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-18-10-13(17)14-8-5-11(6-9-14)15-7-3-4-12(15)16/h11H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGWXVLGPTULFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyanocycloheptyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2872622.png)


![1-cyclopentyl-4-iodo-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2872626.png)

![5-Chloro-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B2872633.png)




![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2872639.png)
![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2872641.png)
![2-[4-(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2872642.png)